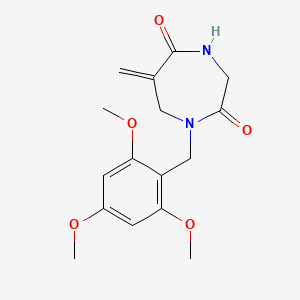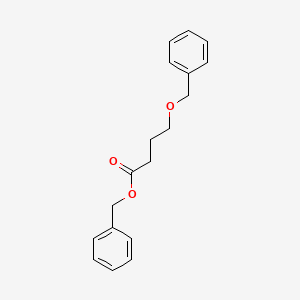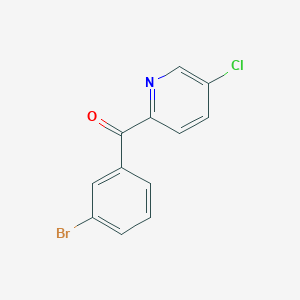
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone is a chemical compound with the molecular formula C12H7BrClNO and a molecular weight of 296.55 g/mol It is characterized by the presence of a bromophenyl group and a chloropyridinyl group attached to a methanone core
Métodos De Preparación
The synthesis of (3-Bromophenyl)(5-chloropyridin-2-yl)methanone typically involves the reaction of 3-bromobenzoyl chloride with 5-chloro-2-pyridinecarboxaldehyde under specific conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Análisis De Reacciones Químicas
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methanone group can be reduced to a methanol group using reducing agents like sodium borohydride. Conversely, it can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It serves as a lead compound in drug discovery programs aimed at developing new pharmaceuticals. Its structural features make it a valuable scaffold for designing molecules with specific biological activities.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.
Mecanismo De Acción
The mechanism of action of (3-Bromophenyl)(5-chloropyridin-2-yl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in bacterial cell wall synthesis, resulting in antimicrobial activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
(3-Bromophenyl)(5-chloropyridin-2-yl)methanone can be compared with similar compounds, such as:
(3-Bromophenyl)(4,6-dichloro-5-pyrimidinyl)methanone: This compound has a similar structure but with a dichloropyrimidinyl group instead of a chloropyridinyl group. It may exhibit different reactivity and biological activities.
(5-Bromo-2-chloropyridin-4-yl)methanol:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical transformations and applications.
Propiedades
Fórmula molecular |
C12H7BrClNO |
|---|---|
Peso molecular |
296.54 g/mol |
Nombre IUPAC |
(3-bromophenyl)-(5-chloropyridin-2-yl)methanone |
InChI |
InChI=1S/C12H7BrClNO/c13-9-3-1-2-8(6-9)12(16)11-5-4-10(14)7-15-11/h1-7H |
Clave InChI |
MPJYFSPMHBSROY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)C(=O)C2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


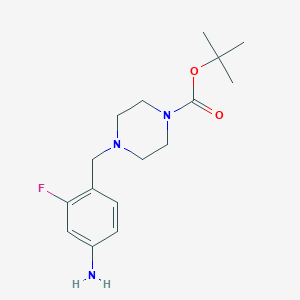

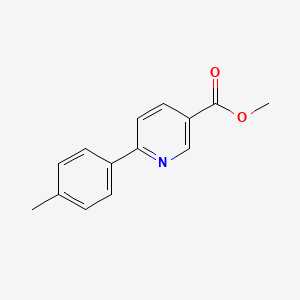
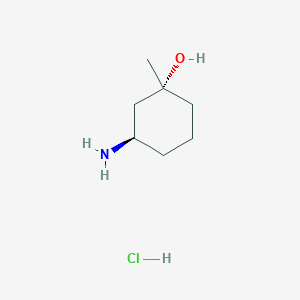
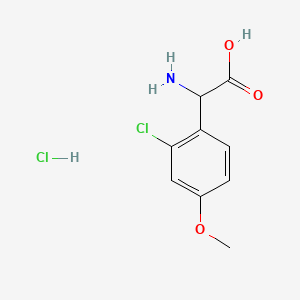
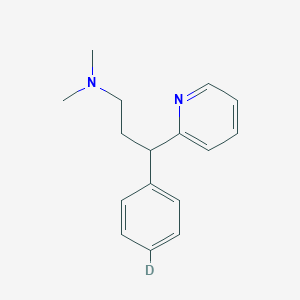
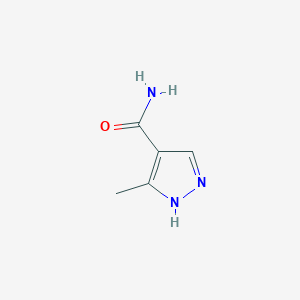
![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)

